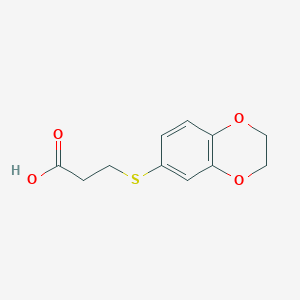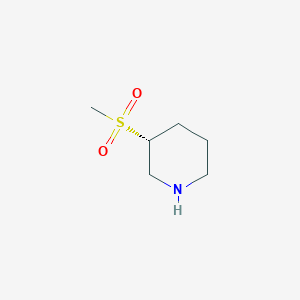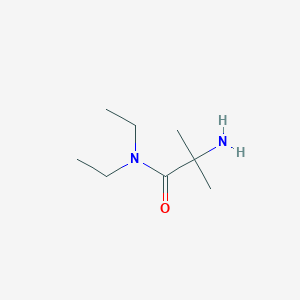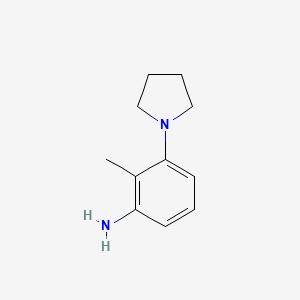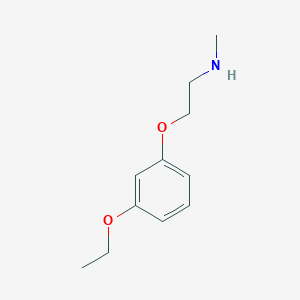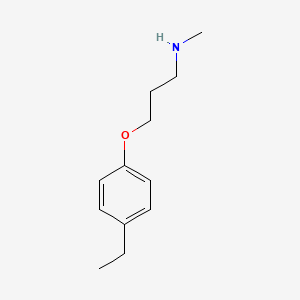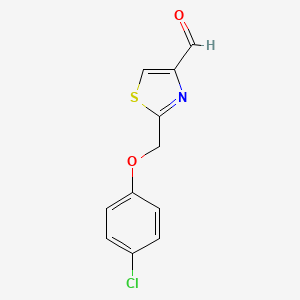
3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve studying its reactivity, the products it forms, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties .Scientific Research Applications
Enzyme Inhibition Studies
- Lipase and α-Glucosidase Inhibition : Derivatives of 3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole have been studied for their potential to inhibit lipase and α-glucosidase enzymes. These derivatives show significant inhibitory activities, suggesting their potential use in therapeutic applications related to enzyme regulation (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition
- Mild Steel Protection in Acidic Media : Triazole derivatives, including this compound, have been investigated for their effectiveness in preventing corrosion and dissolution of mild steel in hydrochloric acid. These compounds show promising results as corrosion inhibitors, with some derivatives reaching high inhibition efficiencies (Bentiss et al., 2007).
Structural and Biological Activity
- Heterocyclic Compound Structure and Activity : The structural properties of this compound derivatives have been explored, revealing their orientation and bonding patterns. These structural insights contribute to understanding the biological activity of these heterocyclic compounds (Hanif et al., 2007).
Antioxidant Properties
- Potential in Antioxidant Applications : Research has been conducted on the antioxidant properties of some new this compound derivatives. These compounds have been screened for their antioxidant and antiradical activities, indicating their potential in therapeutic applications related to oxidative stress (Bekircan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-5-(4-chlorophenyl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c1-14-8(12-13-9(14)11)6-2-4-7(10)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUFCRUCXRNFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1416267.png)

